7-Methoxyquinoline-3-sulfonyl chloride
Description
7-Methoxyquinoline-3-sulfonyl chloride is a quinoline derivative featuring a methoxy (-OCH₃) group at the 7-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position of the aromatic heterocyclic core. This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules. Applications span medicinal chemistry (e.g., drug development), materials science, and agrochemical research due to its dual functionalization .
Properties
Molecular Formula |
C10H8ClNO3S |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
7-methoxyquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-3-2-7-4-9(16(11,13)14)6-12-10(7)5-8/h2-6H,1H3 |
InChI Key |
HVJKKQPFLYSGRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto the quinoline ring. One common method is the reaction of 7-methoxyquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods: Industrial production of 7-Methoxyquinoline-3-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols can be used in the presence of a base (e.g., triethylamine) to facilitate the substitution of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction of 7-Methoxyquinoline-3-sulfonyl chloride with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
7-Methoxyquinoline-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-3-sulfonyl chloride and its derivatives involves the interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural differences and their implications for reactivity and applications:
| Compound Name | Substituents | Reactivity/Bioactivity Insights | Applications | References |
|---|---|---|---|---|
| 7-Methoxyquinoline-3-sulfonyl chloride | 7-OCH₃, 3-SO₂Cl | High reactivity due to sulfonyl chloride; methoxy enhances lipophilicity. | Drug intermediates, sulfonamide synthesis | |
| 6-Chloroquinoline-3-sulfonyl chloride | 6-Cl, 3-SO₂Cl | Electron-withdrawing Cl increases sulfonyl chloride reactivity; lower lipophilicity vs. OCH₃. | Reactive intermediate, proteomics | |
| 7-(Methylsulfonyl)quinoline-3-carboxylic acid | 7-SO₂CH₃, 3-COOH | Methylsulfonyl stabilizes the ring; carboxylic acid enables salt formation. | Anticancer/antimicrobial research | |
| Quinoline-3-sulfonyl chloride | 3-SO₂Cl (no 7-substituent) | Simpler structure; lacks methoxy’s electronic effects. | General sulfonylation reactions | |
| Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate | 7-Cl, 6-OCH₃, 4-OH, 3-COOEt | Multi-substituted; Cl and OCH₃ modulate bioactivity. | Antimalarial/antifungal agents |
Key Insights
- In contrast, 6-chloro substituents (e.g., 6-Chloroquinoline-3-sulfonyl chloride) withdraw electrons, increasing sulfonyl chloride reactivity but reducing bioavailability .
- Functional Group Effects: Sulfonyl chlorides (e.g., 7-Methoxyquinoline-3-sulfonyl chloride) are more reactive than sulfonic acids or esters (e.g., 7-(Methylsulfonyl)quinoline-3-carboxylic acid), enabling faster conjugation with nucleophiles .
- Bioactivity: Methoxy groups (as in the target compound) often enhance penetration into lipid bilayers, making them advantageous in CNS drug design. Chloro substituents (e.g., 6-Chloroquinoline-3-sulfonyl chloride) may improve target binding but increase toxicity risks .
Research and Development Opportunities
- Biological Screening: Comparative studies with 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid () suggest that combining methoxy and sulfonyl chloride groups could yield novel antimicrobial or anticancer agents.
- Material Science : The sulfonyl chloride’s reactivity enables covalent bonding to polymers or surfaces, useful in sensor development .
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